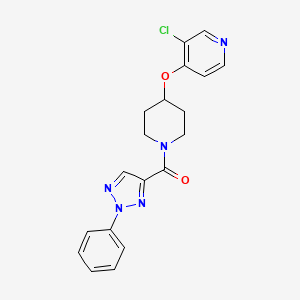
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of related compounds, such as those involving piperidin-1-yl methanone derivatives, are fundamental in understanding their potential applications. For instance, compounds synthesized with piperidin-4-yl methanone oxime and chlorobenzenesulfonyl or difluorophenyl groups have been analyzed for their thermal, optical, and structural properties. These studies involve spectroscopic techniques, X-ray diffraction, and theoretical calculations to elucidate their molecular structure and stability under various conditions (Karthik et al., 2021).
Antimicrobial Activity
- Piperidin-1-yl methanone derivatives have been explored for their antimicrobial properties. Research on such compounds has shown variable and modest activity against investigated bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents, highlighting the significance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Molecular Docking and Anticancer Activity
- Molecular docking studies are crucial in identifying the interaction of compounds with biological targets. For example, certain oxazole and pyrazoline derivatives, including pyridin-4-yl methanone compounds, have shown promise in anticancer applications. These studies help in understanding the compound's mechanism of action and potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Synthesis and Optimization for Therapeutic Applications
- The synthesis and optimization of compounds for specific therapeutic targets are integral to drug discovery. Research into compounds with piperidin-1-yl methanone as a core structure has led to developments in antitubercular activities, showcasing the potential for treating infectious diseases. These studies involve evaluating efficacy against Mycobacterium tuberculosis and other drug-resistant strains, providing a pathway for new treatments (Bisht et al., 2010).
Green Chemistry Applications
- In the context of green chemistry, the development of new oxidizers for solid rocket propellants that are environmentally friendly and high performing is of great interest. Research into triazolylmethanone compounds with high density and positive oxygen balance demonstrates the potential for such compounds to replace traditional materials like ammonium perchlorate, thereby reducing environmental impact (Zhao et al., 2019).
Mechanism of Action
properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWHYZYCXQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)

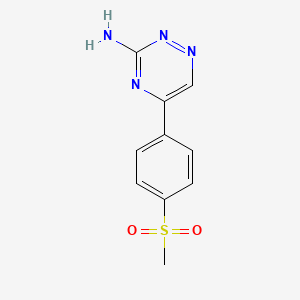
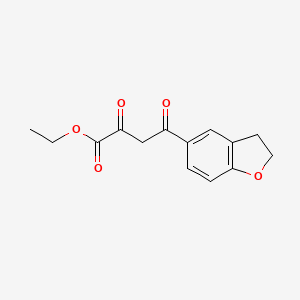
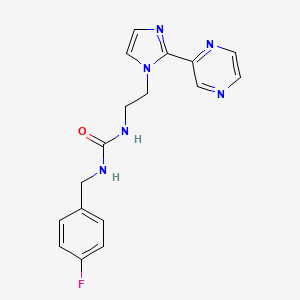
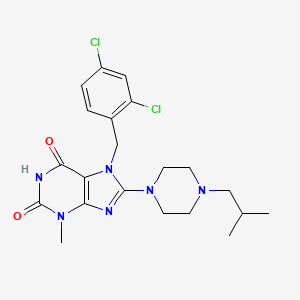
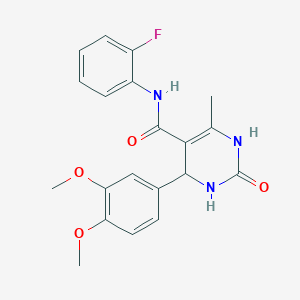



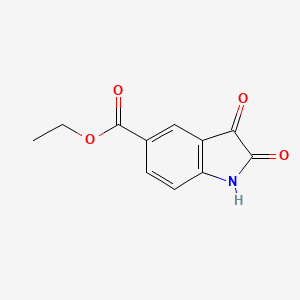
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)